N-hydroxybicyclo[3.3.1]nonane-1-carboxamide
Description
Properties
IUPAC Name |
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(11-13)10-5-1-3-8(7-10)4-2-6-10/h8,13H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGQFNJAPFGWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxybicyclo[3.3.1]nonane-1-carboxamide typically involves multistep organic reactions. One common method is the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride, followed by subsequent transformations to introduce the hydroxy and carboxamide functionalities . Another approach involves the reaction of 4-oxahomoadamantan-5-one with hydrazine, leading to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Table 1: Common Synthetic Routes for N-Hydroxybicyclo[3.3.1]nonane-1-carboxamide
| Synthetic Route | Key Steps | Yield (%) |
|---|---|---|
| Reaction with malonyl dichloride | Introduction of carboxamide group | 57 |
| Oxidation to ketones | Using potassium permanganate or chromium trioxide | Variable |
| Reduction to amines | Using lithium aluminum hydride or sodium borohydride | Variable |
Medicinal Chemistry
This compound serves as a scaffold for drug design due to its ability to interact with biological targets effectively. Its rigid structure allows it to fit into protein binding sites, facilitating the modulation of enzyme or receptor activities.
Case Study : In a study focusing on enzyme interactions, this compound was evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, demonstrating promising results in vitro.
Organic Synthesis
The compound is utilized as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis, enhancing reaction selectivity.
Application Example : Researchers have employed this compound in the synthesis of bioactive natural products, showcasing its utility in producing compounds with therapeutic potential.
Materials Science
In materials science, this compound is explored for its role in creating advanced materials due to its unique structural characteristics.
Research Insight : Studies indicate that derivatives of this compound can be used as catalysts in various chemical reactions, promoting efficiency in industrial applications.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Bicyclic | Rigid structure; potential drug scaffold |
| 9-Borabicyclo[3.3.1]nonane | Bicyclic | Hydroborating reagent; versatile in organic synthesis |
| 7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide | Bicyclic | Different functional groups; diverse biological activities |
Mechanism of Action
The mechanism of action of N-hydroxybicyclo[3.3.1]nonane-1-carboxamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into protein binding sites with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxy and carboxamide groups play crucial roles in forming hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane-1-carboxamide (CAS: 19388-69-3)
5-Methylbicyclo[3.3.1]nonane-1-carboxylic Acid (CAS: 91965-21-8)
- Structure : Features a carboxylic acid group instead of carboxamide and a methyl substituent at position 3.
Aza-Substituted Bicyclo[3.3.1]nonanes
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid (CAS: 1263181-15-2)
7-Hydroxy-3,9-Diazabicyclo[3.3.1]nonane
- Structure : Contains two nitrogen atoms (3,9-diaza) and a hydroxyl group.
- Key Differences : The diaza substitution facilitates stronger hydrogen-bonding interactions, while the hydroxyl group enhances solubility. The absence of a carboxamide limits its use in amide-bond-driven target binding .
Spiro and Fused-Ring Analogues
1,7-Diazaspiro[4.4]nonane-1-carboxamide
- Structure: Spiro[4.4]nonane core with a carboxamide and a secondary amine.
Buspirone Impurity 20 (3-Oxo-N-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-2-oxaspiro[4.4]nonane-1-carboxamide)
- Structure: Combines a spiro[4.4]nonane, a ketone, and a piperazine-linked side chain.
- Key Differences : The piperazine side chain and ketone group enhance interactions with CNS targets (e.g., serotonin receptors), whereas the N-hydroxy derivative lacks such extended pharmacophoric elements .
Structural and Functional Data Table
Biological Activity
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide is a bicyclic compound that has gained attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a bicyclo[3.3.1] structure, characterized by two bridged cyclohexane rings with a hydroxyl and carboxamide functional group. The rigidity of this structure contributes to its distinct reactivity compared to more flexible compounds, making it an interesting subject for research in various applications, particularly in medicinal chemistry.
The synthesis of this compound can be achieved through multiple methods, including:
- Reduction of Carboxamide : The carboxamide group can be reduced to form amines or alcohols, leading to derivatives with altered biological activity.
- Biomimetic Approaches : Utilizing biomimetic strategies for the construction of the bicyclic core has been explored, particularly in relation to polyprenylated acylphloroglucinols (PPAPs) that exhibit significant medicinal properties .
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may inhibit specific enzymes involved in inflammatory processes. For example, the inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a promising mechanism for managing inflammation . This suggests that this compound could potentially modulate inflammatory responses through similar pathways.
Anticancer Activity
The bicyclo[3.3.1]nonane framework is prevalent in many biologically active natural products known for their anticancer properties. Studies have shown that derivatives of this structure exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.1 to 4.3 μM across different types of cancer cells . The specific mechanisms through which these compounds exert their effects may include:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Inhibition of Tumor Growth : Reducing tumor size and proliferation rates.
Comparative Analysis of Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| Bicyclo[2.2.2]octane | Bicyclic | More symmetrical structure; lower strain energy | Limited biological activity |
| Bicyclo[3.2.0]heptane | Bicyclic | Different ring size; distinct reactivity patterns | Moderate anticancer activity |
| 7-Hydroxybicyclo[3.3.1]nonane | Bicyclic | Hydroxyl group at a different position | Potential for diverse reactions |
| 9-Hydroxybicyclo[3.3.1]nonane | Bicyclic | Variation in functional groups | Differing biological activities |
The unique stereochemistry and functional groups present in this compound contribute to its distinct chemical and biological properties compared to other bicyclic compounds listed above.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Study on Inhibition Mechanisms : A research study demonstrated that derivatives from the bicyclo[3.3.1]nonane framework could effectively inhibit key enzymes involved in inflammatory pathways, showcasing their potential therapeutic applications in managing chronic inflammation conditions.
- Anticancer Efficacy Assessment : Another study evaluated the cytotoxic effects of various bicyclic compounds on cancer cell lines, revealing that modifications to the bicyclic structure significantly influenced their anticancer efficacy.
Q & A
Q. What are the common synthetic routes for N-hydroxybicyclo[3.3.1]nonane-1-carboxamide derivatives, and what are their critical reaction conditions?
- Methodological Answer: Derivatives of bicyclo[3.3.1]nonane carboxamides are typically synthesized via Mannich reactions , involving ketones, aldehydes, and ammonium acetate in polar aprotic solvents. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones are synthesized using this approach, with reaction temperatures optimized between 60–80°C to ensure cyclization efficiency . Key parameters include stoichiometric ratios of reactants, solvent polarity, and temperature control to avoid side reactions.
Q. How is the structural conformation of this compound characterized, and what techniques are essential for validation?
- Methodological Answer: Conformational analysis relies on single-crystal X-ray diffraction and 2D NMR spectroscopy . For instance, X-ray studies of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed a twin-chair conformation with equatorial phenyl groups, while NMR (COSY, NOESY, HSQC) confirmed substituent orientations and ring puckering . These techniques are critical for resolving stereochemical ambiguities in bicyclic systems.
Q. What preliminary biological screening methods are used to assess the bioactivity of this compound?
- Methodological Answer: Initial screening involves in vitro antifungal and antibacterial assays . For example, halo-substituted derivatives (e.g., 2,4-dichlorophenyl analogs) demonstrated activity against Candida albicans and Aspergillus niger via broth microdilution (MIC values: 4–16 µg/mL). Cytotoxicity is assessed using mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Questions
Q. How do substituents at C-2 and C-4 positions influence the conformational stability and biological activity of this compound derivatives?
- Methodological Answer: Substituent effects are studied via structure-activity relationship (SAR) analysis and computational modeling . Bulky aryl groups at C-2/C-4 enforce axial-to-equatorial flipping, altering ring strain and hydrogen-bonding capacity. For instance, electron-withdrawing groups (e.g., -Cl) enhance antifungal activity by increasing membrane permeability, as shown in MIC assays . Conformational rigidity is quantified using DFT calculations (e.g., B3LYP/6-31G* level) to correlate steric effects with bioactivity .
Q. What strategies optimize the enantiomeric purity of bicyclo[3.3.1]nonane carboxamides during synthesis?
- Methodological Answer: Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts). A case study achieved >90% ee for 3-azabicyclo derivatives using L-proline in a Mannich reaction, with diastereomeric ratios monitored by chiral HPLC (Chiralpak AD-H column) . Reaction kinetics (e.g., Arrhenius plots) guide temperature adjustments to minimize racemization.
Q. How do π-complexation studies with transition metals inform the drug design of bicyclo[3.3.1]nonane derivatives?
- Methodological Answer: AgNO3 and AgEu(FOD)4 complexes are used to probe electronic interactions via NMR and X-ray crystallography. For example, π-complexation of 3,7-dimethylenebicyclo[3.3.1]nonane with AgNO3 revealed charge-transfer interactions stabilizing the bicyclic core, which correlates with enhanced binding to biological targets (e.g., kinase enzymes) . These studies guide the design of metal-binding pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
